Borate(1-), tris(acetato-kappaO)hydro-, sodium, (T-4)-
Overview
Description
Synthesis Analysis
The synthesis of borate complexes often involves the reaction of boron-containing compounds with various ligands. For instance, the sodium salt of the fluorinated tris(pyrazolyl)borate ligand was synthesized from the corresponding pyrazole and NaBH4 in high yield . Similarly, tris(triazolyl)borate ligands were synthesized to investigate their potential for hydrogen bonding and improved solubility in hydrophilic solvents . These examples suggest that the synthesis of borate complexes can be tailored to include specific functional groups that impart desired properties to the resulting compound.
Molecular Structure Analysis
The molecular structure of borate complexes can vary significantly. For example, the structure of a cage-like complex anion formed by sodium borate and 1,1,1-tris(hydroxymethyl)ethane was determined by X-ray crystallography, revealing a cage in which all three oxygen atoms of the triol are attached to the tetrahedrally-coordinated boron atom . In another study, the sodium salt of a tris(azolyl)borate ligand formed a complex polymeric structure where both N2 and N3 bind to crystallographically independent sodium ions . These findings demonstrate the versatility of borate complexes in forming various structural motifs.
Chemical Reactions Analysis
Borate complexes can participate in a range of chemical reactions. For instance, fluorinated tris(pyrazolyl)borates form stable adducts with oxygen-based donors like THF and water, and can also react with copper(I) salts to form copper carbonyl complexes . The reactivity of these complexes can be influenced by the presence of substituents on the ligands, as seen in the formation of "tub" shaped tetramers in the solid state for a particular pyrazole derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of borate complexes are closely related to their molecular structure. For example, the sodium ion in the cage-like complex anion is surrounded octahedrally by six oxygen atoms, which can influence its solubility and reactivity . The fluorinated tris(pyrazolyl)borates show intra and/or inter-molecular sodium–fluorine interactions, which can affect their stability and reactivity . Additionally, the solubility of tris(triazolyl)borate ligands in hydrophilic solvents can be enhanced by the introduction of specific substituents, making them suitable for biomimetic chemistry .
Scientific Research Applications
Toxicological Studies
Borate compounds, including borates like Borate(1-), tris(acetato-kappaO)hydro-, sodium, (T-4)-, have been extensively studied for their toxicological effects. These studies indicate that borates generally display low acute toxicity, are either non-irritant or mild skin and eye irritants, and are not considered mutagenic or carcinogenic. Their most sensitive endpoints of toxicity are effects on the reproductive organs and fertility in males, with the doses causing these effects being significantly higher than levels to which humans could be exposed under normal conditions Hubbard & Sullivan, 1996.
Material Science and Chemistry
In material science, borate glasses, including those related to Borate(1-), tris(acetato-kappaO)hydro-, sodium, (T-4)-, have been reviewed for their structural groups based on the Krogh-Moe hypothesis. These studies show the technique's usefulness in identifying structural groups present in borate and the effects of various cations on the borate network Meera & Ramakrishna, 1993.
Environmental Studies
Boron compounds, including various borates, are naturally occurring elements found in the environment, with applications and studies focusing on their environmental effects. These studies range from their release into the atmosphere and aquatic environments to their essentiality for plants and potential risks to aquatic ecosystems. The environmental impact and the bioavailability of boron in different contexts have been explored, indicating that while boron is essential for plant growth, toxicity due to excess boron is less common than deficiency Howe, 2007.
Applications in Energy and Technology
Research on borates also extends to their use in energy and technology, particularly in the synthesis and application of sodium borohydride, a material with high gravimetric hydrogen densities. The synthesis methods, general processes of oxidation, hydrolysis, and monitoring of sodium borohydride are areas of active investigation, highlighting the material's potential as an efficient energy/hydrogen carrier for the future hydrogen economy Santos & Sequeira, 2011.
Safety And Hazards
properties
InChI |
InChI=1S/C6H9BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3;/q-1;+1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHKNBCHLWKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BNaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074368 | |
Record name | Sodium triacetoxyborohydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Sodium triacetoxyborohydride | |
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Product Name |
Sodium triacetoxyborohydride | |
CAS RN |
56553-60-7 | |
Record name | Sodium triacetoxyborohydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056553607 | |
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Record name | Borate(1-), tris(acetato-.kappa.O)hydro-, sodium (1:1), (T-4)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium triacetoxyborohydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Borate(1-), tris(acetato-.kappa.O)hydro-, sodium, (T-4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Borate(1-), tris(acetato-κO)hydro-, sodium (1:1), (T-4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM TRIACETOXYBOROHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VU0JE4YSK | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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